Cas no 1804831-58-0 (3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile)

3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile
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- インチ: 1S/C9H6ClF3N2O2/c10-3-6-5(1-2-14)7(16)4-15-8(6)17-9(11,12)13/h4,16H,1,3H2
- InChIKey: IAYAHIIDLGWKLJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC=C(C=1CC#N)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.1
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029093393-1g |
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1804831-58-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
Introduction to 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804831-58-0)
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential biological activities. This compound, identified by the CAS number 1804831-58-0, belongs to a class of pyridine derivatives that are widely explored for their pharmacological properties. The presence of multiple functional groups, including a chloromethyl moiety, a hydroxy group, and a trifluoromethoxy substituent, makes this molecule a promising candidate for further chemical modifications and biological evaluations.
The structural composition of 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile is highly intriguing from a chemical perspective. The pyridine ring serves as the core scaffold, providing a stable aromatic system that can interact with biological targets. The chloromethyl group at the 3-position introduces reactivity that allows for further functionalization, making it an excellent precursor for synthesizing more complex molecules. Additionally, the hydroxy group at the 5-position and the trifluoromethoxy group at the 2-position contribute to the compound's overall electronic properties and potential interactions with biological receptors.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. These compounds have been extensively studied for their potential applications in drug discovery, particularly in the development of small-molecule inhibitors and agonists. The unique combination of functional groups in 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile positions it as a valuable building block for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile, researchers can develop molecules that specifically target these enzymes, potentially leading to the discovery of new treatments. Recent studies have shown that pyridine-based kinase inhibitors exhibit high selectivity and potency, making them attractive candidates for clinical development.
The chloromethyl group in this compound is particularly noteworthy because it can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity has been exploited in various synthetic strategies to generate more complex molecules with tailored biological properties. For instance, the chloromethyl group can be converted into ester or amide functionalities, which are common motifs in drug molecules.
The presence of the hydroxy group at the 5-position also contributes to the compound's versatility. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can be critical for binding to biological targets. Additionally, they can be oxidized to form aldehydes or carboxylic acids, further expanding the range of possible chemical modifications.
The trifluoromethoxy group at the 2-position is another key feature that enhances the compound's potential biological activity. Trifluoromethoxy groups are frequently incorporated into drug molecules due to their ability to modulate electronic properties and improve metabolic stability. This substituent can influence both the potency and selectivity of drug candidates, making it an important consideration in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By using molecular modeling techniques, scientists can simulate how 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile interacts with potential targets such as enzymes and receptors. These simulations can guide synthetic efforts by identifying key structural features that are important for binding affinity and selectivity.
In addition to its potential applications in drug discovery, this compound has also been explored as a building block for materials science applications. Pyridine derivatives are known to exhibit interesting electronic properties, making them suitable for use in organic semiconductors and other advanced materials.
The synthesis of 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile involves multiple steps that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. The use of advanced catalytic systems has also been reported to improve reaction efficiency and selectivity.
As research continues to uncover new applications for pyridine derivatives, compounds like 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile will undoubtedly play a significant role in future developments. Their unique structural features and reactivity make them valuable tools for both academic research and industrial applications.
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